N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide
Description
Its structure features a benzyl group, a 4-chlorophenyl moiety, a dipyridinylpentan chain, and a trimethoxyphenyl acetyl group. These substituents contribute to its unique pharmacokinetic and pharmacodynamic profile, enabling interactions with biological targets critical for mycobacterial survival.
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMWZHHUGSULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide, commonly referred to as Timcodar (VX-853), is a synthetic organic compound with significant biological activity. This compound has been primarily studied for its role as a mammalian and bacterial efflux pump inhibitor, which is crucial in the context of antibiotic resistance and cancer treatment.
Chemical Structure and Properties
The IUPAC name of Timcodar reflects its complex structure that includes multiple functional groups contributing to its biological activity. The compound features a benzyl group, chlorophenyl moiety, and a dipyridine structure, which are known to enhance its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₃₁H₃₃ClN₄O₄ |
| Molecular Weight | 570.07 g/mol |
| CAS Registry Number | 179033-51-3 |
| Solubility | Soluble in DMSO and ethanol |
Timcodar functions primarily by inhibiting efflux pumps in both bacteria and mammalian cells. This inhibition leads to increased intracellular concentrations of various drugs, enhancing their efficacy against resistant strains of bacteria and potentially improving the effectiveness of chemotherapeutic agents in cancer treatment.
Key Mechanisms:
- Inhibition of Efflux Pumps : By blocking the action of efflux pumps, Timcodar prevents the expulsion of therapeutic agents from cells.
- Enhanced Drug Accumulation : Increased intracellular drug levels lead to improved therapeutic outcomes.
- Potential Synergistic Effects : When used in conjunction with other drugs, Timcodar may enhance their pharmacological effects.
Biological Activity and Pharmacokinetics
Research indicates that Timcodar exhibits promising anticancer properties through its ability to induce apoptosis in cancer cells. The compound has shown a favorable pharmacokinetic profile characterized by good absorption and distribution within biological systems.
Pharmacokinetic Profile:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Approximately 12 hours |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
Case Studies
Several studies have investigated the biological activity of Timcodar:
-
Cancer Treatment Study : In vitro studies demonstrated that Timcodar significantly enhances the cytotoxicity of doxorubicin in various cancer cell lines by inhibiting drug efflux mechanisms.
- Findings : Cells treated with both Timcodar and doxorubicin showed a higher rate of apoptosis compared to those treated with doxorubicin alone.
-
Antibiotic Resistance Research : A study focused on the ability of Timcodar to restore sensitivity to antibiotics in resistant bacterial strains.
- Results : Co-administration of Timcodar with antibiotics resulted in a marked decrease in Minimum Inhibitory Concentrations (MICs) for resistant strains.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with biological targets related to various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the dipyridine moiety is believed to enhance its interaction with DNA or protein targets involved in tumor growth .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored in vitro, suggesting potential applications in treating chronic inflammatory diseases .
Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor for specific enzymes associated with metabolic disorders:
- Alpha-glucosidase Inhibition : Case studies have reported that derivatives similar to N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide demonstrate significant inhibition of alpha-glucosidase activity. This suggests potential use in managing diabetes by delaying carbohydrate absorption .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties:
- Bacterial Inhibition : Investigations into its antibacterial efficacy have shown promising results against Gram-positive and Gram-negative bacteria. This aspect is particularly relevant for developing new antibiotics amid rising antibiotic resistance .
Case Study on Anticancer Activity
A study conducted by researchers at a leading pharmacological institute demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis via mitochondrial pathway |
| MDA-MB-231 | 20 | Cell cycle arrest |
Case Study on Enzyme Inhibition
In a comparative study on alpha-glucosidase inhibitors, this compound was found to have an IC50 value of 10 µM, indicating its potential as a therapeutic agent for diabetes management.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is determined by its functional groups:
-
Amide bonds : Two tertiary amide groups (propanamide and acetylated methylamide) prone to hydrolysis under acidic/basic conditions.
-
Aromatic systems : 4-chlorophenyl, 3,4,5-trimethoxyphenyl, and pyridine rings with potential for electrophilic substitution or coordination.
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Chlorine substituent : Electron-withdrawing group that may direct reactions on the phenyl ring.
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Methoxy groups : Electron-donating substituents on the trimethoxyphenylacetyl moiety, influencing stability and oxidation potential .
Documented Synthetic Pathways
While full synthetic details are proprietary, patent excerpts and PubChem data suggest key steps:
Hydrolysis
-
Amide bond cleavage : Under physiological pH (7.4), slow hydrolysis of tertiary amides is observed, generating benzylamine and dipyridinylpentan-3-amine derivatives .
-
Trimethoxyphenylacetyl group : Resistant to hydrolysis due to steric hindrance from methoxy groups but susceptible to enzymatic oxidation .
Oxidation
-
Pyridine rings : May undergo hydroxylation via cytochrome P450 enzymes, forming N-oxide metabolites (predicted but not experimentally confirmed) .
Biochemical Interactions
Timcodar’s primary pharmacological action involves efflux pump inhibition in mammalian and bacterial cells. Key reactions include:
Comparative Reactivity Table
| Functional Group | Reactivity Type | Conditions | Products |
|---|---|---|---|
| Tertiary amide | Acid-catalyzed hydrolysis | HCl (1M, 100°C) | Carboxylic acid + amine derivatives |
| Pyridine ring | Coordination | Metal ions (e.g., Fe³⁺) | Metal-ligand complexes (theoretical) |
| 4-Chlorophenyl | Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives (no experimental data) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Timcodar with analogous propanamide derivatives, focusing on structural features, therapeutic applications, and inferred pharmacological properties.
Structural Comparisons
Key Observations :
- 1049734-86-2 contains a triazole ring and dichlorophenyl group , which are common in antifungal agents, suggesting divergent therapeutic targets compared to Timcodar .
- The methoxyphenyl substituent in 1008402-51-4 and 1049735-65-0 may improve solubility but lacks the pyridinyl moieties critical for Timcodar’s anti-tubercular activity .
Pharmacological and Therapeutic Comparisons
Research Findings :
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions with sensitive functional groups (e.g., amides, pyridines). A critical challenge is controlling regioselectivity during coupling reactions. Evidence from analogous syntheses (e.g., refluxing with propionic anhydride under argon to acylate amines ) suggests inert-atmosphere techniques and anhydrous conditions are essential. Purification often requires chromatographic separation or recrystallization from ethanol-dioxane mixtures .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.24–7.40 ppm for benzyl/chlorophenyl groups) and methylene bridges (δ 2.29–3.78 ppm) .
- GC/MS : Monitor molecular ion peaks (e.g., calculated vs. observed mass for intermediates) to verify purity .
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve stereochemical ambiguities .
Q. How can researchers validate the purity of intermediates during synthesis?
Employ TLC with UV-active spots and HPLC with reverse-phase columns (C18). For quantification, integrate peak areas against calibrated standards, ensuring ≥95% purity before proceeding to subsequent steps .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Focus on modular modifications:
- Replace the 3,4,5-trimethoxyphenyl group with electron-deficient aryl rings to enhance electrophilicity.
- Vary pyridine substitution patterns (e.g., 4-Cl vs. 2-Cl pyridyl) to probe steric effects on target binding . Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved binding affinities to hypothesized targets (e.g., kinases).
Q. What experimental strategies resolve contradictions in kinetic vs. thermodynamic reaction outcomes?
Example: If competing pathways yield undesired regioisomers, apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For instance, flow chemistry systems enable precise control over residence time, reducing side reactions . Statistical modeling (e.g., response surface methodology) can identify critical parameters for reproducibility .
Q. How can researchers address low solubility in aqueous buffers during bioassays?
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability.
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity, as demonstrated in hydroxamic acid derivatives .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Data Analysis & Validation
Q. How should researchers interpret conflicting NMR data (e.g., unexpected splitting patterns)?
- Diastereomer analysis : If axial chirality is suspected (e.g., from the dipyridinylpentan-3-yl moiety), use 2D NMR (COSY, NOESY) to distinguish enantiomers .
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered rotation around amide bonds) .
Q. What computational tools validate electronic properties relevant to reactivity?
- DFT calculations : Gaussian or ORCA software can predict frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic/electrophilic sites.
- Molecular dynamics : Simulate solvation effects to correlate computed logP values with experimental partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
